molecular formula C9H12N2O2 B1396116 (2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester CAS No. 1300019-71-9

(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester

Cat. No.: B1396116
CAS No.: 1300019-71-9
M. Wt: 180.2 g/mol
InChI Key: KLFBNWSMVXMHOS-HTKRNXBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester is a complex organic compound with a unique structure that includes an amino group, a cyano group, and a conjugated diene system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with cyanoacetamides under basic conditions, followed by esterification. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which (2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • N-(3-Aminopropyl)methacrylamide hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester is unique due to its conjugated diene system and the presence of both amino and cyano functional groups. This combination of features makes it particularly versatile in synthetic applications and research, offering distinct reactivity compared to other similar compounds .

Properties

IUPAC Name

ethyl (2Z,4E)-5-amino-2-cyano-3-methylpenta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)8(6-11)7(2)4-5-10/h4-5H,3,10H2,1-2H3/b5-4+,8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFBNWSMVXMHOS-HTKRNXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C=CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\C=C\N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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